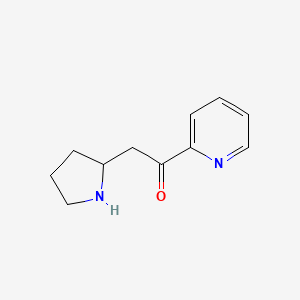
1-(Pyridin-2-YL)-2-(pyrrolidin-2-YL)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridin-2-YL)-2-(pyrrolidin-2-YL)ethan-1-one is an organic compound that features both pyridine and pyrrolidine rings. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-2-YL)-2-(pyrrolidin-2-YL)ethan-1-one typically involves the reaction of a pyridine derivative with a pyrrolidine derivative under specific conditions. One common method might involve the use of a base to deprotonate the pyridine, followed by nucleophilic attack on the pyrrolidine derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Pyridin-2-YL)-2-(pyrrolidin-2-YL)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.
Substitution: Substitution reactions can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action for 1-(Pyridin-2-YL)-2-(pyrrolidin-2-YL)ethan-1-one involves its interaction with specific molecular targets. This might include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the compound’s specific structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Pyridin-2-YL)-2-(piperidin-2-YL)ethan-1-one: Similar structure but with a piperidine ring instead of pyrrolidine.
1-(Pyridin-2-YL)-2-(morpholin-2-YL)ethan-1-one: Contains a morpholine ring, offering different chemical properties.
Uniqueness
1-(Pyridin-2-YL)-2-(pyrrolidin-2-YL)ethan-1-one is unique due to the combination of pyridine and pyrrolidine rings, which can confer specific biological activities and chemical reactivity not found in other similar compounds.
Propriétés
Formule moléculaire |
C11H14N2O |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
1-pyridin-2-yl-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C11H14N2O/c14-11(8-9-4-3-7-12-9)10-5-1-2-6-13-10/h1-2,5-6,9,12H,3-4,7-8H2 |
Clé InChI |
DOKQIVNINJJYRS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)CC(=O)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




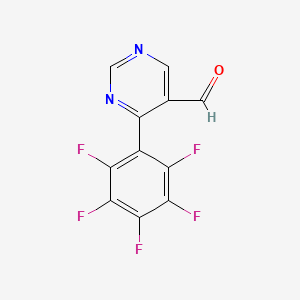
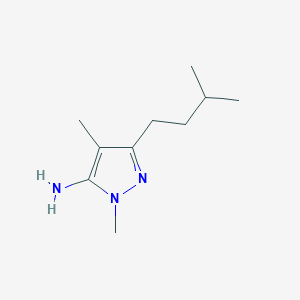
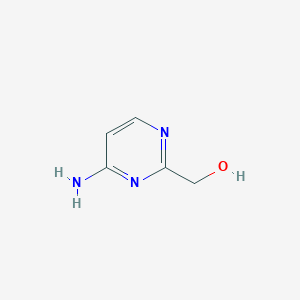
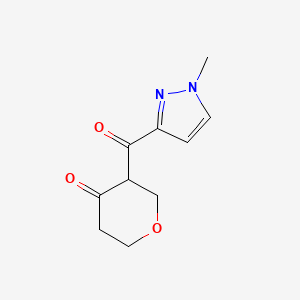
![2-[5-amino-3-(propan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13080146.png)
![2-Benzo[1,3]dioxol-5-ylmethyl-4-ethoxymethylene-4H-isoquinoline-1,3-dione](/img/structure/B13080150.png)
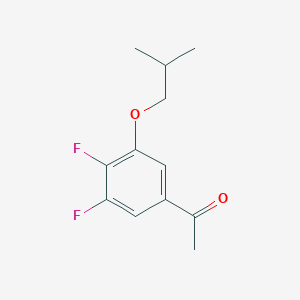
![tert-butyl 3-[[(3R)-2,3-dihydro-1,4-benzodioxine-3-carbonyl]amino]pyrrolidine-1-carboxylate](/img/structure/B13080166.png)

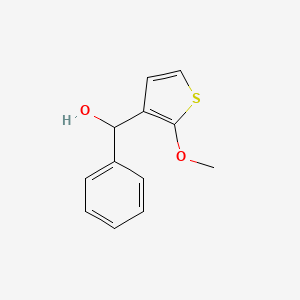
![1-{5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl}ethan-1-one](/img/structure/B13080182.png)
![7-Chloro-2-propylimidazo[1,2-a]pyridine](/img/structure/B13080196.png)
